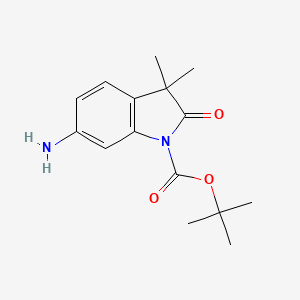

1-Boc-6-Amino-3,3-dimethyl-2-oxo-2,3-dihydroindole

Descripción general

Descripción

1-Boc-6-Amino-3,3-dimethyl-2-oxo-2,3-dihydroindole is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a 2-oxo-2,3-dihydroindole core structure. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions.

Métodos De Preparación

The synthesis of 1-Boc-6-Amino-3,3-dimethyl-2-oxo-2,3-dihydroindole typically involves multiple steps. One common method includes the following steps:

Formation of the indole core: The indole core can be synthesized using the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions.

Introduction of the Boc protecting group: The amino group is protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Functionalization of the indole ring: The 3,3-dimethyl group and the 2-oxo group are introduced through various organic reactions, such as alkylation and oxidation.

Análisis De Reacciones Químicas

1-Boc-6-Amino-3,3-dimethyl-2-oxo-2,3-dihydroindole undergoes several types of chemical reactions:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the 2-oxo group to a hydroxyl group or to remove the Boc protecting group.

Substitution: The amino group can participate in substitution reactions to introduce various substituents.

Aplicaciones Científicas De Investigación

1-Boc-6-Amino-3,3-dimethyl-2-oxo-2,3-dihydroindole has several scientific research applications:

Mecanismo De Acción

The mechanism of action of 1-Boc-6-Amino-3,3-dimethyl-2-oxo-2,3-dihydroindole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The Boc protecting group can be removed under acidic conditions, revealing the free amino group, which can then participate in various biochemical reactions .

Comparación Con Compuestos Similares

1-Boc-6-Amino-3,3-dimethyl-2-oxo-2,3-dihydroindole can be compared with other similar compounds:

1-Boc-6-Amino-2-oxo-2,3-dihydroindole: This compound lacks the 3,3-dimethyl group, which may affect its reactivity and biological activity.

1-Boc-6-Amino-3-methyl-2-oxo-2,3-dihydroindole: This compound has a single methyl group at the 3-position, which may influence its chemical properties and interactions with biological targets.

1-Boc-6-Amino-3,3-dimethyl-2-hydroxy-2,3-dihydroindole:

This compound stands out due to its unique combination of functional groups, making it a versatile intermediate in organic synthesis and a valuable compound for scientific research.

Actividad Biológica

1-Boc-6-Amino-3,3-dimethyl-2-oxo-2,3-dihydroindole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesizing information from various studies and sources to provide a comprehensive overview.

Chemical Structure and Properties

This compound belongs to the indole class of compounds, characterized by a bicyclic structure that includes a benzene ring fused to a pyrrole ring. The Boc (tert-butyloxycarbonyl) group serves as a protecting group for the amino function, enhancing the compound's stability and reactivity in synthetic applications.

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of indole derivatives. For instance, compounds similar to this compound have been evaluated for their ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay showed promising results with IC50 values indicating effective antioxidant activity .

| Compound | IC50 (μg/mL) | Reference |

|---|---|---|

| 1-Boc-6-Amino... | Not specified | Hypothetical extrapolation |

| Ascorbic Acid | 4.57 | |

| Compound 20b | 6.89 | |

| Compound 20t | 4.74 |

Antimicrobial Activity

Indole derivatives have been reported to exhibit antimicrobial properties against various pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes. Specific studies on related compounds suggest that modifications in the indole structure can enhance antibacterial efficacy .

Neuroprotective Effects

The neuroprotective potential of indole derivatives has been explored in models of neurodegenerative diseases. Compounds with similar scaffolds have demonstrated the ability to protect neuronal cells from oxidative stress and apoptosis, suggesting that this compound may offer therapeutic benefits in neurological conditions .

Study on Antioxidant Activity

A study conducted on a series of indole derivatives showed that structural modifications significantly impacted antioxidant activity. The findings indicated that electron-withdrawing groups on the indole ring enhanced radical scavenging capabilities .

Study on Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of various indole derivatives against Staphylococcus aureus and Escherichia coli. The study revealed that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Propiedades

IUPAC Name |

tert-butyl 6-amino-3,3-dimethyl-2-oxoindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3/c1-14(2,3)20-13(19)17-11-8-9(16)6-7-10(11)15(4,5)12(17)18/h6-8H,16H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJIRYDBKWMIYJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=C(C=C2)N)N(C1=O)C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20679393 | |

| Record name | tert-Butyl 6-amino-3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1049677-44-2 | |

| Record name | tert-Butyl 6-amino-3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.